methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate
Overview
Description
methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7410^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a diazepine moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diazepine moiety: This step involves the condensation of a naphthalene derivative with a suitable amine, followed by cyclization.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the diazepine moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethyl-3-oxopentanoate
- Methyl 4,4-dimethyl-3-oxovalerate
- Methyl 3-oxo-4,4-dimethylpentanoate
Uniqueness
methyl 4,5-dimethyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring, a diazepine moiety, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-11-12(2)30-21(18(11)22(28)29-3)25-17(26)10-16-20(27)24-15-9-5-7-13-6-4-8-14(23-16)19(13)15/h4-9,16,23H,10H2,1-3H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKCOVOIHXSXFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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